2-(Quinolin-2-ylsulfanyl)acetamide
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Overview
Description
2-(Quinolin-2-ylsulfanyl)acetamide is a chemical compound that features a quinoline ring system attached to a sulfanyl group and an acetamide moiety. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylsulfanyl)acetamide typically involves the reaction of quinoline-2-thiol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of quinoline-2-thiol attacks the carbon of the chloroacetamide, leading to the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes such as aminoacyl-tRNA synthetases.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of aminoacyl-tRNA synthetases, enzymes that play a crucial role in protein synthesis. The compound binds to the active site of these enzymes, preventing the proper attachment of amino acids to their corresponding tRNA molecules, thereby inhibiting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-thiol: Shares the quinoline ring and sulfanyl group but lacks the acetamide moiety.
Chloroacetamide: Contains the acetamide group but lacks the quinoline ring and sulfanyl group.
Uniqueness
2-(Quinolin-2-ylsulfanyl)acetamide is unique due to its combination of the quinoline ring, sulfanyl group, and acetamide moiety.
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-quinolin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)7-15-11-6-5-8-3-1-2-4-9(8)13-11/h1-6H,7H2,(H2,12,14) |
InChI Key |
ORSZYGHOGLDTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N |
Origin of Product |
United States |
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